molecular formula C20H21N5O4S B2725250 methyl 4-(2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 1105207-75-7

methyl 4-(2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2725250
CAS No.: 1105207-75-7
M. Wt: 427.48
InChI Key: OJOUARRILWLPOP-UHFFFAOYSA-N
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Description

Methyl 4-(2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring:

  • A 1,2,4-triazole core substituted with an ethyl group at position 4 and a 1-methyl-2-oxo-1,2-dihydropyridin-3-yl moiety at position 3.
  • A thioacetamido linker connecting the triazole to a methyl benzoate group. However, the provided evidence lacks direct pharmacological data for this compound, necessitating comparisons with structurally similar analogs.

Properties

IUPAC Name

methyl 4-[[2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-4-25-17(15-6-5-11-24(2)18(15)27)22-23-20(25)30-12-16(26)21-14-9-7-13(8-10-14)19(28)29-3/h5-11H,4,12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOUARRILWLPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to construct the complex structure. The compound features a triazole ring, which is known for its diverse biological activity.

Structural Data

The structural analysis reveals that the compound crystallizes in a specific arrangement conducive to its biological activity. The presence of functional groups such as the triazole and pyridine moieties enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-triazole framework have shown effectiveness against various bacterial strains. In vitro studies have illustrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

Anticancer Activity

The triazole derivatives have also been evaluated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, studies have shown that certain triazole compounds can induce apoptosis in cancer cell lines by targeting metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial activity of various triazole derivatives against E. coli, S. aureus, and fungi such as C. albicans. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Evaluation : Another investigation focused on the cytotoxic effects of triazole derivatives on cancer cell lines. The findings demonstrated a dose-dependent response where higher concentrations led to increased cell death in tested cancer cells .
  • Mechanistic Insights : Research has detailed the mechanisms by which these compounds exert their biological effects, including enzyme inhibition and disruption of cellular signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs with the target molecule, such as triazole rings, thioether linkages, or benzoate esters:

Compound Name/ID Molecular Formula Key Structural Features Physicochemical Properties (if available) Reference
2-(4-(4-Methyl-5-(2-(4-chlorophenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3-yl)-phenyl)-5(6)-methyl-1H-benzimidazole (5f) Not explicitly provided Triazole-thioether linker, benzimidazole, chloroaryl group Yield: 76%; m.p. not specified
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate (I-6373) C₁₈H₁₈N₂O₃S Thioether linker, isoxazole substituent, ethyl benzoate Not provided
{3-Oxo-4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-ylmethyl-2,4-dihydro-[1,2,4]triazol-2-yl}-acetic acid ethyl ester (4a) C₁₉H₁₈N₆O₃S Triazol-3-one core, pyridine-thiophene hybrid, ethyl ester Yield: 81.57%; m.p. 116–117°C
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate C₂₁H₂₂N₂O₂ Pyridoindole core, methyl benzoate CAS: 1239034-70-8; MW: 334.4116 g/mol

Physicochemical and Structural Insights

  • Thioether linkers (common in 5f and I-6373) may confer metabolic stability over oxygen analogs but could oxidize to sulfoxides under certain conditions .
  • Crystallography and Characterization :
    • SHELX software () is widely used for resolving crystal structures of triazole derivatives, suggesting similar methodologies could apply to the target compound .
    • IR and NMR data for analogs (e.g., 4a) confirm the presence of carbonyl (1650–1700 cm⁻¹) and ester (1250–1300 cm⁻¹) groups, critical for structural validation .

Functional Group Impact on Bioactivity (Inferred)

  • Triazole Core: Known for hydrogen bonding and π-π stacking interactions, triazoles in analogs like 5f and 4a are associated with antimicrobial and anti-inflammatory activities .
  • Thiophene vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-(2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate?

  • Methodology :

  • Reflux-based condensation : Dissolve intermediates (e.g., triazole derivatives) in ethanol with glacial acetic acid as a catalyst, followed by refluxing with substituted aldehydes or thiol-containing reactants for 4–6 hours. Purify via vacuum evaporation and recrystallization .
  • Thioether linkage formation : Use nucleophilic substitution reactions under controlled pH (neutral to slightly basic) to introduce sulfur-containing groups like thioacetamido .
    • Key considerations : Monitor reaction progress using TLC or HPLC, and optimize yields by varying solvent polarity (e.g., ethanol vs. DMF) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify the presence of key functional groups (e.g., triazole rings, benzoate esters) and assess purity .
  • HPLC-MS : Confirm molecular weight and detect impurities with a C18 column and acetonitrile/water mobile phase .
    • Crystallography : If crystalline, perform X-ray diffraction to resolve stereochemical ambiguities .

Q. What are the primary biological targets or assays for evaluating this compound’s activity?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases or oxidoreductases using fluorometric or colorimetric substrates (e.g., NADPH depletion assays) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
    • Computational modeling : Perform molecular docking with targets like triazole-binding enzymes (e.g., CYP450 isoforms) to predict binding affinity .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioavailability or target specificity?

  • SAR strategies :

  • Substitution on the triazole ring : Introduce electron-withdrawing groups (e.g., -NO2_2) to modulate electron density and binding kinetics .
  • Ester hydrolysis : Replace the methyl benzoate with a carboxylate to improve solubility and metabolic stability .
    • Experimental validation : Compare pharmacokinetic profiles (e.g., logP, plasma protein binding) of derivatives using in silico tools (e.g., SwissADME) followed by in vivo studies .

Q. What experimental designs are optimal for resolving contradictory data in biological activity studies?

  • Approach :

  • Replicate with controls : Use randomized block designs with split plots to account for variables like solvent effects or cell line variability .
  • Cross-validate assays : Compare results from orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
    • Troubleshooting : Investigate purity discrepancies via HPLC-MS and adjust synthetic protocols to minimize byproducts .

Q. How does the compound interact with environmental compartments, and what are its degradation pathways?

  • Fate studies :

  • Photodegradation : Expose to UV light in aqueous solutions and analyze degradation products via LC-MS .
  • Biotic transformation : Incubate with soil microbiota and quantify metabolites using 14^{14}C-labeled analogs .
    • Ecotoxicity : Assess effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. What advanced techniques are used to study the compound’s mechanism of action at the cellular level?

  • Methods :

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis-related genes) .
  • Metabolomics : Use LC-MS to track changes in metabolic intermediates (e.g., ATP/ADP ratios) .
    • Imaging : Employ confocal microscopy with fluorescent probes to visualize subcellular localization .

Methodological Considerations Table

Research Objective Recommended Techniques Key References
Synthesis optimizationReflux condensation, HPLC monitoring
Structural confirmationNMR, X-ray crystallography
Biological activity screeningMTT assays, molecular docking
Environmental impact analysisPhotodegradation, LC-MS

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